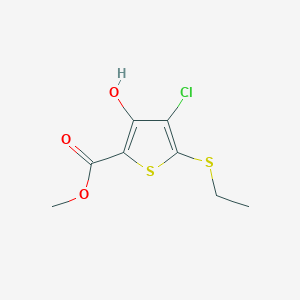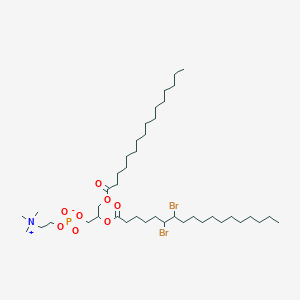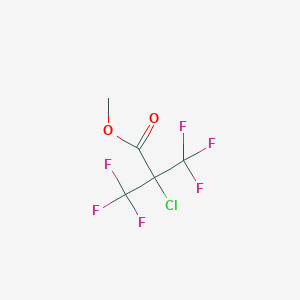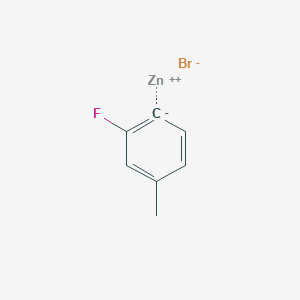
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chloro group at the 4-position. Subsequent reactions involve the introduction of the ethylthio group and the hydroxy group through nucleophilic substitution and hydroxylation reactions, respectively. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Industrial synthesis often employs continuous flow reactors to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated thiophene derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium thiolate (NaS⁻) or amines (RNH₂) are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated thiophene derivatives.
Substitution: Formation of thiophene derivatives with new functional groups, such as amines or thiols.
Scientific Research Applications
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe to investigate biological pathways involving thiophene derivatives.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The chloro and ethylthio groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxy group may form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-5-(methylthio)-3-hydroxythiophene-2-carboxylate
- Ethyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate
- Methyl 4-chloro-5-(ethylthio)-3-methoxythiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-(ethylthio)-3-hydroxythiophene-2-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both chloro and ethylthio groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
This compound’s unique structure and properties make it a subject of interest in various fields, from synthetic chemistry to biological research, highlighting its potential for future applications and discoveries.
Properties
Molecular Formula |
C8H9ClO3S2 |
|---|---|
Molecular Weight |
252.7 g/mol |
IUPAC Name |
methyl 4-chloro-5-ethylsulfanyl-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C8H9ClO3S2/c1-3-13-8-4(9)5(10)6(14-8)7(11)12-2/h10H,3H2,1-2H3 |
InChI Key |
FAEWQMPHGBLTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)





![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



